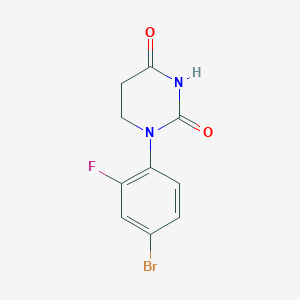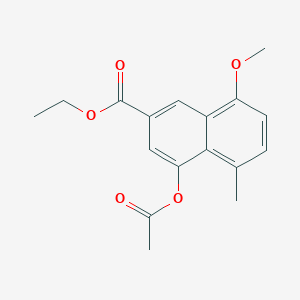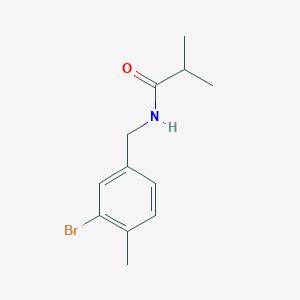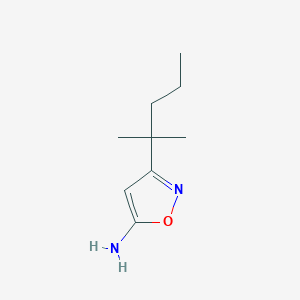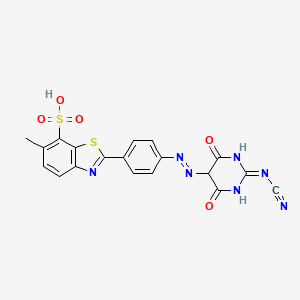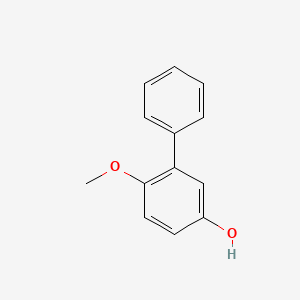
6-Methoxybiphenyl-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxybiphenyl-3-ol is an organic compound belonging to the class of biphenyls and derivatives It consists of two benzene rings linked by a single carbon-carbon bond, with a methoxy group (-OCH₃) attached to one of the benzene rings at the 6th position and a hydroxyl group (-OH) at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methoxybiphenyl-3-ol can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Hydroxylation of 6-Methoxybiphenyl: This method involves the direct hydroxylation of 6-methoxybiphenyl using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxybiphenyl-3-ol undergoes various chemical reactions, including:
Reduction: The methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of nitro, sulfo, or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
6-Methoxybiphenyl-3-ol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Methoxybiphenyl-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in cell proliferation and apoptosis . The compound’s methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
6-Methoxybiphenyl-3-ol can be compared with other similar compounds, such as:
6-Methoxybiphenyl-2-ol: Similar structure but with the hydroxyl group at the 2nd position.
4-Methoxybiphenyl-3-ol: Similar structure but with the methoxy group at the 4th position.
6-Hydroxybiphenyl-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group at the 6th position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
4-methoxy-3-phenylphenol |
InChI |
InChI=1S/C13H12O2/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI-Schlüssel |
XZIMMDINMCPWLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


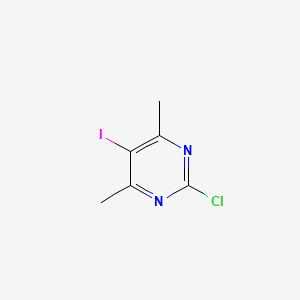


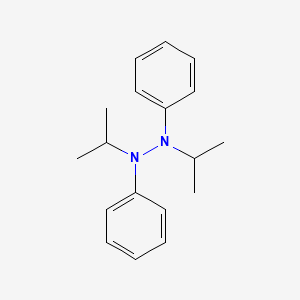
![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
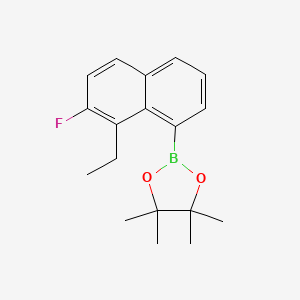
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
